3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

説明

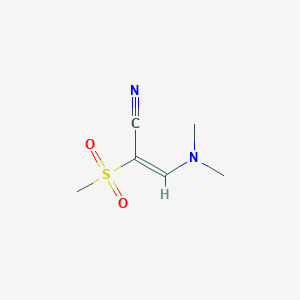

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile (C₆H₁₀N₂O₂S) is an acrylonitrile derivative characterized by a dimethylamino (-N(CH₃)₂) group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position of the propenenitrile backbone. Its molecular weight is 174.22 g/mol, with a monoisotopic mass of 174.0463 . The compound’s structure enables unique electronic and steric properties due to the electron-withdrawing sulfonyl group and the electron-donating dimethylamino substituent.

特性

IUPAC Name |

3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYQSVPXXQVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396004 | |

| Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106073-27-2 | |

| Record name | 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Details

- Reaction: Acrylonitrile reacts with dimethylamine in a bubble column reactor.

- Conditions: Temperature between 25°C and 80°C, preferably 40°C to 60°C.

- Molar Ratio: Dimethylamine to acrylonitrile between 1:1 and 1.5:1, preferably 1:1.05.

- Residence Time: 20 to 120 minutes, preferably 30 to 60 minutes.

- Outcome: Nearly quantitative yield (~99%) of β-(dimethylamino)propionitrile as a clear liquid requiring no further purification.

This process is efficient and scalable, avoiding the need for low-temperature control and enabling continuous production.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent at the 2-position can be introduced by oxidation of a methylthio precursor or by direct sulfonylation reactions.

Reagent Development for Methyl Sulfones

- A reagent has been developed that reacts with bis-nucleophiles to rapidly form methyl sulfones.

- For example, 2-(methylsulfonyl)acetic acid can be converted to reactive intermediates using reagents like POCl3 in DMF at low temperatures (-5°C), followed by heating to 90°C to complete the reaction.

- The intermediate can be isolated as a hexafluorophosphate salt by precipitation with potassium hexafluorophosphate in cold aqueous solution, yielding a yellow solid product with moderate yield (~58%).

Condensation and Functional Group Transformations

The acrylonitrile derivative bearing the dimethylamino group can undergo further condensation reactions with aldehydes in aprotic solvents such as dimethyl sulfoxide (DMSO) in the presence of catalytic potassium hydroxide to form substituted acrylonitriles.

- For example, 3-dimethylaminopropionitrile condenses with aromatic aldehydes under heating to form 3-dimethylamino-2-substituted acrylonitriles.

- Subsequent nucleophilic substitution can replace the dimethylamino group with other amines under acidic conditions (pH 0.5–6.5) and heating.

- After reaction completion, methanol is removed, water is added, and the product is precipitated by cooling to 0–5°C, filtered, and dried.

Microwave-Assisted Aza-Michael Addition

An alternative method for synthesizing acrylonitrile adducts involves aza-Michael addition of amines to acrylonitrile under microwave irradiation:

- Mix acrylonitrile with the amine (e.g., dimethylamine) and molecular sieves (4 Å) as catalyst.

- Subject the mixture to microwave irradiation at 40°C for 2 hours.

- After reaction, cool and remove catalyst by centrifugation.

- Concentrate the supernatant under vacuum to obtain the product.

This method offers rapid reaction times and mild conditions, suitable for small-scale synthesis and screening.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The bubble column method for β-(dimethylamino)propionitrile synthesis is industrially advantageous due to mild conditions and high yield.

- The methylsulfonylation step using POCl3 and DMF is a robust method to access methylsulfone intermediates, which are key for the target compound.

- The condensation and substitution reactions in aprotic solvents with catalytic bases allow for structural diversification and high purity products.

- Microwave-assisted methods provide rapid synthesis routes for acrylonitrile derivatives, useful in research and development settings.

This comprehensive synthesis approach for 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile integrates well-established industrial processes with innovative reagent chemistry, enabling efficient production of this compound for further applications in pharmaceuticals, agrochemicals, or material science.

化学反応の分析

Types of Reactions

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Molecular iodine in the presence of a mild base.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles such as halides or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amines.

Substitution: Substituted acrylonitrile derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

- 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile serves as a crucial intermediate in organic synthesis. It is employed to create more complex molecules through various chemical reactions such as nucleophilic substitutions and additions. The compound's functional groups facilitate diverse synthetic pathways, making it valuable for developing specialty chemicals and materials .

Synthesis Methods

- The synthesis typically involves the reaction of dimethylamine with an acrylonitrile derivative, often utilizing bases like sodium hydride to enhance reactivity. Optimized conditions in industrial settings ensure high yields and purity.

Biological Research

Potential Biological Activity

- Recent studies have explored the biological activity of this compound, particularly its interactions with biomolecules. The compound's dimethylamino group can engage in hydrogen bonding and electrostatic interactions, potentially modulating enzyme or receptor activity.

Case Study: Antitumor Activity

- In vitro studies have indicated that derivatives of acrylonitrile compounds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds structurally related to this compound were subjected to screening against a panel of 60 human cancer cell lines, showing promising anticancer properties .

Table 1: Antitumor Activity of Related Compounds

| Compound | Mean Growth (%) | Most Sensitive Cell Line | Growth Inhibition (%) |

|---|---|---|---|

| 2a | 85.56 | T-47D (breast cancer) | 59.79 |

| 2b | 49.80 | MDA-MB-435 (melanoma) | -5.10 |

| 2c | 78.15 | K-562 (leukemia) | 72.20 |

| ... | ... | ... | ... |

This table illustrates the varying degrees of growth inhibition across different cancer types, highlighting the potential for further development of therapeutic agents based on this class of compounds.

Pharmaceutical Applications

Drug Development

- The compound is being investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance efficacy against specific targets in disease pathways, particularly in oncology .

Intermediate for Drug Synthesis

- It is frequently utilized as an intermediate in the synthesis of pharmaceuticals, including potential antitumor agents and other therapeutic compounds .

Industrial Applications

Production of Specialty Chemicals

作用機序

The mechanism of action of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Sulfonyl-Containing Acrylonitriles

Key Observations :

Dimethylamino-Substituted Acrylonitriles

Key Observations :

- Dimethylamino-substituted acrylonitriles often serve as intermediates in heterocyclic synthesis due to their nucleophilic nitrile group .

- Chlorinated analogs (e.g., 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile) exhibit enhanced biological activity due to increased hydrophobicity .

Q & A

Q. What are the standard synthetic routes for 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile, and how are intermediates purified?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, acrylonitrile derivatives are often synthesized via nucleophilic substitution or cycloaddition reactions. A common approach includes:

- Step 1 : Reacting enaminones or thioacrylonitriles with methylsulfonyl chloride under controlled pH (e.g., in anhydrous dichloromethane) to introduce the methylsulfonyl group.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Step 3 : Crystallization from ethanol or methanol to obtain pure crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (in CDCl) to confirm substituent positions and electronic environments. For example, the dimethylamino group shows a singlet at ~2.8–3.2 ppm in NMR.

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1150 cm (S=O stretch of methylsulfonyl group).

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated solution in a polar solvent (e.g., methanol) to obtain single crystals.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K.

- Refinement : Software like SHELXL for structure solution, with R-factor < 0.06 and data-to-parameter ratio > 12:1 to ensure accuracy. Key parameters include bond angles (e.g., C–C–S ~113–125°) and torsion angles for conformational analysis .

Advanced Research Questions

Q. How can 1,3-dipolar cycloaddition reactions be optimized for functionalizing this acrylonitrile derivative?

Methodological Answer:

- Reagent Selection : Use maleimides (e.g., N-methylmaleimide) as dipolarophiles in anhydrous THF under reflux.

- Catalysis : Employ Lewis acids (e.g., ZnCl) to enhance regioselectivity.

- Monitoring : Track reaction progress via TLC (silica gel, UV detection) and isolate products via flash chromatography. Computational modeling (DFT) predicts regiochemical outcomes based on frontier molecular orbital interactions .

Q. What computational strategies are used to resolve contradictions in experimental data (e.g., unexpected bioactivity)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with bacterial DNA gyrase) and validate antimicrobial activity. Focus on binding affinity (ΔG < -7 kcal/mol) and hydrogen-bonding patterns.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) in crystal structures to explain discrepancies in solubility or stability data .

Q. How can conformational flexibility of the methylsulfonyl group impact reactivity in nucleophilic substitutions?

Methodological Answer:

- Torsion Angle Analysis : From X-ray data, measure dihedral angles (e.g., C–S–O–C) to assess steric hindrance.

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) using NMR to track substitution progress.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map energy barriers for rotation .

Q. What protocols ensure reproducibility in crystallographic data for structurally similar acrylonitriles?

Methodological Answer:

- Standardized Data Collection : Ensure consistent temperature (295 K), exposure time, and θ-range (e.g., 2.5–25°).

- Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., ADPs, bond lengths).

- Cross-Study Comparison : Align CIF files in Mercury software to identify deviations in unit cell parameters (e.g., < 2% variation in axis lengths) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。